REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH:11][S:12]([CH3:15])(=[O:14])=[O:13])=[CH:6][CH:5]=1)([O-])=O.Cl>O.C(O)C.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH:11][S:12]([CH3:15])(=[O:14])=[O:13])=[CH:6][CH:5]=1
|
Name
|
|
Quantity
|
25.9 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)CNS(=O)(=O)C
|
Name
|
|
Quantity
|
113 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
113 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.18 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
This mixture was hydrogenated in a Parr apparatus at 60 psi for sixteen hours
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
had precipitated
|
Type
|
CUSTOM
|
Details
|
The precipitate was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)CNS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 79.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |